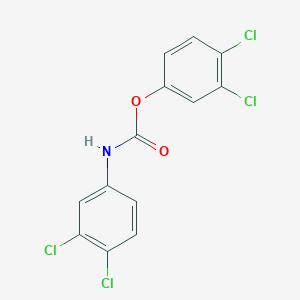
3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C13H7Cl4NO2 It is a derivative of carbamic acid and is characterized by the presence of two 3,4-dichlorophenyl groups attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with phosgene or a phosgene equivalent, followed by the reaction with another equivalent of 3,4-dichloroaniline. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.
Major Products
Substitution: Products depend on the nucleophile used; common products include substituted anilines.
Hydrolysis: 3,4-dichloroaniline and carbon dioxide.
Scientific Research Applications
3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate involves the inhibition of specific enzymes or receptors in biological systems. For instance, it may inhibit enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenyl N-(4-chloro-2-methylphenyl)carbamate
- Isopropyl N-(3,4-dichlorophenyl)carbamate
- Methyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate is unique due to the presence of two identical 3,4-dichlorophenyl groups, which confer specific chemical and biological properties. This structural feature distinguishes it from other carbamates that may have different substituents on the phenyl rings .
Properties
CAS No. |
92961-10-9 |
|---|---|
Molecular Formula |
C13H7Cl4NO2 |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
(3,4-dichlorophenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H7Cl4NO2/c14-9-3-1-7(5-11(9)16)18-13(19)20-8-2-4-10(15)12(17)6-8/h1-6H,(H,18,19) |
InChI Key |
YNHFSEXKHDPCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
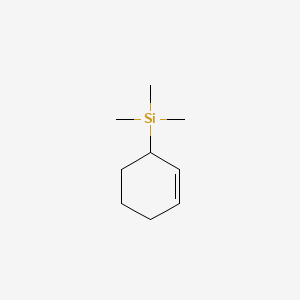
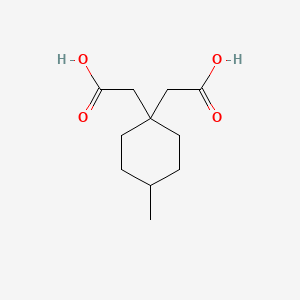
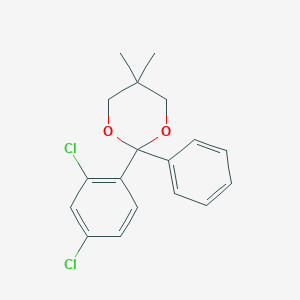

![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
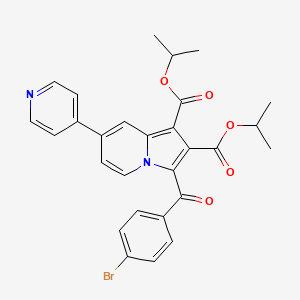
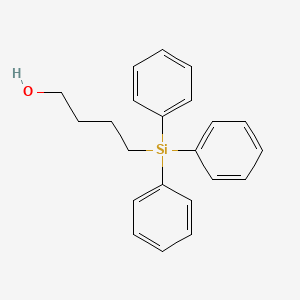
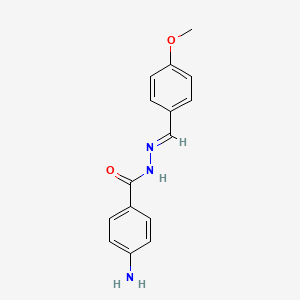
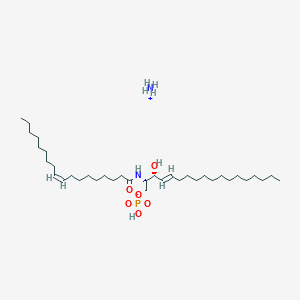
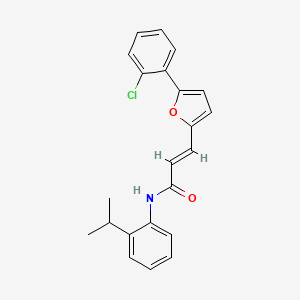

![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
